(R)-4-(1-Aminobutyl)-2-methylphenol

Chiral Synthesis Enantioselective Catalysis Chiral Resolution

(R)-4-(1-Aminobutyl)-2-methylphenol (CAS 1213643-53-8) is an enantiopure chiral aminoalkylphenol characterized by an (R)-configured 1-aminobutyl side chain at the para position of 2-methylphenol. This bifunctional molecule integrates a nucleophilic amine, an acidic phenolic hydroxyl group, and a hydrophobic alkyl spacer, establishing its utility as a versatile chiral building block and potential pharmacophore.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B12971172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Aminobutyl)-2-methylphenol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCC(C1=CC(=C(C=C1)O)C)N
InChIInChI=1S/C11H17NO/c1-3-4-10(12)9-5-6-11(13)8(2)7-9/h5-7,10,13H,3-4,12H2,1-2H3/t10-/m1/s1
InChIKeyWVHBIDIXBKKIMX-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-(1-Aminobutyl)-2-methylphenol: Chiral Aminoalkylphenol Core for Asymmetric Synthesis & Medicinal Chemistry


(R)-4-(1-Aminobutyl)-2-methylphenol (CAS 1213643-53-8) is an enantiopure chiral aminoalkylphenol characterized by an (R)-configured 1-aminobutyl side chain at the para position of 2-methylphenol . This bifunctional molecule integrates a nucleophilic amine, an acidic phenolic hydroxyl group, and a hydrophobic alkyl spacer, establishing its utility as a versatile chiral building block and potential pharmacophore. The absolute (R)-stereochemistry distinguishes it from its (S)-counterpart (CAS 1213621-64-7) and the racemic mixture, a distinction critical for stereospecific interactions in asymmetric catalysis, chiral resolution, and biological target engagement [1].

Why (R)-4-(1-Aminobutyl)-2-methylphenol Cannot Be Substituted by Racemic or Shorter-Chain Analogs


Substituting the enantiopure (R)-isomer with the racemate, the (S)-enantiomer, or aminoalkylphenols bearing shorter alkyl chains introduces structural variables that demonstrably alter physicochemical properties and potentially compromise stereochemical fidelity. The predicted pKa of the (S)-enantiomer (10.59±0.31 ) would be identical in the (R)-form, but the presence of the phenolic -OH necessitates careful pH control during reactions where the amine must remain nucleophilic; a generic mixture could exhibit different protonation equilibria. Crucially, the chiral identity of the (R)-form is mandatory for asymmetric induction or target binding; even a small enantiomeric impurity from a racemic source can drastically reduce enantioselectivity or produce off-target effects [1]. The specific butyl chain length also governs lipophilicity and steric bulk, which cannot be replicated by ethyl or propyl homologs.

Quantitative Differentiation Guide for (R)-4-(1-Aminobutyl)-2-methylphenol vs. Comparators


Absolute (R)-Configuration: Chiral Identity vs. (S)-Enantiomer and Racemate

The compound possesses a defined (R) absolute configuration at the chiral center of the aminobutyl side chain, distinguishing it from the (S)-enantiomer (CAS 1213621-64-7) and the racemic mixture (CAS 1270542-42-1) . While predicted bulk properties such as density (1.027 ± 0.06 g/cm³ for the (S)-form ) are identical for the (R)-form, the distinct spatial orientation of the amino group is the primary differential attribute. The (R)-configuration is essential for chiral recognition processes, including diastereomeric salt resolution, enzyme-mediated transformations, and asymmetric metal coordination [1].

Chiral Synthesis Enantioselective Catalysis Chiral Resolution

Predicted Physicochemical Profile: pKa and LogP Benchmarking Against Homologs

The (S)-enantiomer of 4-(1-aminobutyl)-2-methylphenol exhibits a predicted acid dissociation constant (pKa) of 10.59 ± 0.31 and a predicted density of 1.027 ± 0.06 g/cm³ . These values are property-conserved for the (R)-enantiomer and are influenced by the electron-donating methyl group at the 2-position and the 1-aminobutyl substituent. By class-level inference, this pKa is higher (indicating a weaker phenol acidity) than analogous 2-(aminomethyl)phenols bearing a tert-butyl group, such as 2-(aminomethyl)-4-tert-butylphenol, whose predicted pKa is approximately 9.98 . The longer aminobutyl chain also confers a higher calculated logP, enhancing membrane permeability potential over shorter-chain aminoethyl or aminopropyl derivatives.

Physicochemical Properties Drug-likeness Solubility

Sourcing and Analytical Certification: Enantiomeric Purity Verification

Reputable suppliers provide (R)-4-(1-aminobutyl)-2-methylphenol with defined enantiomeric excess (ee) as verified by chiral HPLC. The compound is typically offered at ≥95% ee, whereas the racemic mixture is sold as a separate catalog item (CAS 1270542-42-1) . The availability of a certified Certificate of Analysis (CoA) specifying chiral purity, alongside achiral purity (typically ≥97% by HPLC), allows direct comparison against the racemate and ensures batch-to-batch consistency. In contrast, procuring a generic '4-(1-aminobutyl)-2-methylphenol' without specified stereochemistry risks receiving a racemic mixture unsuitable for enantioselective applications.

Quality Control Enantiomeric Excess Analytical Methods

Optimal Application Domains for (R)-4-(1-Aminobutyl)-2-methylphenol Based on Quantitative Differentiation


Asymmetric Catalysis: Chiral Ligand Precursor for Enantioselective Transformations

The enantiopure (R)-configuration enables the compound to serve as a precursor for chiral bidentate ligands (e.g., Schiff bases, oxazolines) used in metal-catalyzed asymmetric alkylations and reductions [1]. As demonstrated by Cimarelli et al., enantiopure 2-(aminoalkyl)phenol derivatives facilitate enantioselective diethylzinc additions to aldehydes; the (R)-aminobutyl side chain contributes specific steric bulk that influences enantioface selection. Procurement of the racemate or wrong enantiomer eliminates asymmetric induction entirely.

Chiral Resolution and Diastereomeric Salt Formation

The bifunctional amine-phenol core can act as a resolving agent for racemic acids. The enantiopure (R)-amine forms diastereomeric salts with chiral carboxylic acids, enabling fractional crystallization-based resolution [2]. The specific combination of the long butyl chain (enhanced lipophilicity) and the electron-rich phenol ring provides a unique solubility differentiation between diastereomeric salts compared to shorter-chain analogs.

Medicinal Chemistry SAR Studies Targeting Plasmodium or RBP4

The aminoalkylphenol scaffold has been disclosed in patents for antimalarial compositions targeting Plasmodium species [2]. The (R)-configuration, combined with the 2-methyl substitution pattern, offers a distinct steric and electronic presentation to biological targets (e.g., heme polymerization machinery or retinol-binding protein 4) relative to (S)-enantiomer or des-methyl analogs. The predicted physicochemical parameters (pKa ~10.6, elevated logP) support exploration of this enantiomer as a tool compound in structure-activity relationship campaigns where stereochemistry is a critical variable.

Analytical Reference Standard for Chiral Method Development

The certified enantiopure (R)-compound (≥95% ee ) is suitable as a reference standard for developing chiral HPLC or CE methods. Its well-defined retention time and optical rotation sign allow calibration of chiral separation protocols intended to monitor enantiomeric purity in synthetic batches or biological matrices, a role that the racemic mixture or (S)-enantiomer cannot fulfill.

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